Home > Products > Screening Compounds P40863 > Peptide antigen sura1.t
Peptide antigen sura1.t - 735329-10-9

Peptide antigen sura1.t

Catalog Number: EVT-15330577
CAS Number: 735329-10-9
Molecular Formula: C50H73N9O16
Molecular Weight: 1056.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peptide antigen sura1.t is a synthetic peptide that plays a significant role in immunology and vaccine development. It is derived from specific sequences that are designed to elicit an immune response, often used in the creation of vaccines or as research tools in understanding immune mechanisms. The peptide is synthesized using advanced chemical methods, ensuring high purity and efficacy in its applications.

Source

The peptide sura1.t is typically synthesized in laboratory settings using solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and structure of the peptide, which is crucial for its functionality as an antigen. The synthesis often involves the use of specialized resins and protecting groups to ensure that the desired sequence is obtained without degradation.

Classification

Peptide antigens like sura1.t are classified based on their source (synthetic versus natural), structure (linear versus cyclic), and their immunogenic properties. They are often categorized under synthetic peptides used in vaccine development, with specific applications in research related to immune responses.

Synthesis Analysis

Methods

The synthesis of sura1.t primarily employs solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process typically involves:

  • Resin Selection: Common resins include Wang resin and Rink amide resin, which facilitate the attachment and subsequent cleavage of the peptide.
  • Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are used to protect reactive amino acid side chains during synthesis.
  • Coupling Reactions: Activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) are utilized for efficient coupling of amino acids.

Technical details regarding the coupling methods indicate that double coupling is often performed to enhance yield, followed by deprotection steps involving trifluoroacetic acid or piperidine solutions .

Molecular Structure Analysis

Structure

The molecular structure of sura1.t consists of a sequence of amino acids linked by peptide bonds, forming a linear chain. The specific sequence contributes to its antigenic properties, allowing it to be recognized by antibodies. The peptide bond formation occurs between the carboxyl group of one amino acid and the amino group of another, resulting in a stable amide linkage .

Data

The molecular weight and specific sequence details of sura1.t can vary based on its design but typically fall within the range of 900 to 2000 Daltons. The sequence length usually comprises between 9 to 16 amino acids, which is optimal for eliciting an immune response without being overly complex .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of sura1.t include:

  • Peptide Bond Formation: This involves condensation reactions where water is released as two amino acids bond together.
  • Deprotection Reactions: After each coupling step, protecting groups must be removed to allow for further reactions. This is typically achieved through treatment with strong acids or bases.
  • Oxidation: In some cases, cysteine residues may be oxidized to form disulfide bonds, enhancing structural stability.

Technical details highlight that careful monitoring during these reactions is essential to prevent side reactions or degradation .

Mechanism of Action

Process

The mechanism by which sura1.t functions as an antigen involves its recognition by specific immune cells. Upon administration (e.g., through vaccination), it is processed by antigen-presenting cells that present fragments of the peptide on their surface via major histocompatibility complex molecules. This presentation activates T helper cells, leading to a cascade of immune responses including B cell activation and antibody production.

Data

Studies have shown that synthetic peptides like sura1.t can effectively stimulate both humoral and cellular immunity, making them valuable tools in vaccine design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Generally soluble in aqueous buffers at physiological pH, though solubility can depend on the specific sequence and modifications.

Chemical Properties

  • Stability: Peptides like sura1.t are stable under physiological conditions but can be sensitive to extreme pH or temperature changes.
  • Reactivity: The presence of functional groups such as amines and carboxylic acids allows for further chemical modifications if needed.

Relevant analyses indicate that maintaining appropriate storage conditions is crucial for preserving peptide integrity over time .

Applications

Peptide antigen sura1.t has several scientific uses:

  • Vaccine Development: It serves as a prototype for designing vaccines against various pathogens by mimicking parts of their proteins.
  • Research Tools: Utilized in studies aimed at understanding immune responses, particularly T cell activation and antibody production.
  • Diagnostic Applications: Can be employed in assays to detect specific antibodies in serum samples, aiding in disease diagnosis.
Introduction to Peptide Antigens in Viral Immunology

Immune Evasion Mechanisms of SARS-CoV-2 Variants

SARS-CoV-2 VOCs (Alpha, Beta, Delta, Omicron) accumulate mutations primarily in the spike protein’s RBD and N-terminal domain (NTD), regions densely targeted by neutralizing antibodies. These mutations alter antigenic surfaces through three key mechanisms:

  • Steric Hindrance: Mutations (e.g., E484K, K417N) remodel the RBM and NTD supersites, physically blocking antibody access [4] [7].
  • Conformational Shifts: Omicron’s extensive changes (e.g., S371L, S375F) stabilize the spike in closed states, hiding conserved epitopes [7].
  • Glycan Shield Remodeling: Additions/deletions of N-linked glycosylation sites (e.g., N440K in BA.1) mask underlying epitopes [1].

Table 1: Immune-Evasive Mutations in Key SARS-CoV-2 VOCs

VariantRBD MutationsNTD MutationsImpact on Antigenicity
Beta (B.1.351)K417N, E484K, N501YL18F, D80A, D215G9-fold reduction in convalescent serum neutralization [1]
Delta (B.1.617.2)L452R, T478KT19R, G142D, R158G4-fold reduction vs. ancestral strain [4]
Omicron BA.1G339D, S371L, S373P, S375F, K417N, N440K, G446S, S477N, T478K, E484A, Q493RA67V, Δ69-70, T95I, Δ143-145Evasion of >85% monoclonal antibodies [7] [10]
JN.1 (Current VOC)L455S, F456LNone reported3-fold reduction vs. BA.2.86 [8]

These mutations erode the efficacy of monoclonal antibodies and polyclonal responses from infection/vaccination. For example, Omicron BA.1 evades 87% of RBD-directed human monoclonals [7], while convalescent sera show 20–40-fold reductions in neutralization [1].

Conserved Epitopes as Vulnerabilities

Despite extensive mutation, functionally constrained regions remain vulnerable:

  • Inner/Outer RBD Faces: Residues like S371, K378, and F377 are buried in the RBD core and maintain <5% mutation frequency across VOCs due to structural stability requirements [3] [6]. Antibodies targeting these sites (e.g., DH1047) neutralize all pre-Omicron VOCs and animal sarbecoviruses.
  • Fusion Peptide Adjacent Regions: Sites near S2′ (e.g., residues 815–825) are conserved across human coronaviruses (HCoV-OC43, HCoV-229E) [2]. Cross-reactive antibodies here correlate with reduced COVID-19 severity [9].
  • Non-Spike Targets: Nucleocapsid peptides (e.g., NCAP_0393–0407) show high IgG reactivity in COVID-19 patients without cross-reactivity to seasonal coronaviruses, enabling specific diagnostics [2].

Table 2: Conserved Epitopes with Cross-Reactive Potential

Epitope LocationSequence/ResiduesConservation (%)Cross-Reactivity
RBD Inner FaceS371, S373, K37898% across human/animal coronaviruses [3]Broad sarbecovirus neutralization
Fusion Proximal (S2)VFLPF (residues 821–825)100% in SARS-CoV-2 VOCs; 89% in HCoV-OC43/229E [2]Moderate cross-genus neutralization
NucleocapsidNCAP_0393–0407 (TLLPAADLDDFSKQL)96% in SARS-CoV-2; 0% in seasonal HCoVs [2]SARS-CoV-2 specific

Properties

CAS Number

735329-10-9

Product Name

Peptide antigen sura1.t

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid

Molecular Formula

C50H73N9O16

Molecular Weight

1056.2 g/mol

InChI

InChI=1S/C50H73N9O16/c1-26(2)21-35(44(68)52-25-38(62)53-33(17-19-39(63)64)45(69)57-37(50(74)75)24-31-15-11-8-12-16-31)56-49(73)42(29(6)61)59-47(71)36(22-27(3)4)55-46(70)34(18-20-40(65)66)54-48(72)41(28(5)60)58-43(67)32(51)23-30-13-9-7-10-14-30/h7-16,26-29,32-37,41-42,60-61H,17-25,51H2,1-6H3,(H,52,68)(H,53,62)(H,54,72)(H,55,70)(H,56,73)(H,57,69)(H,58,67)(H,59,71)(H,63,64)(H,65,66)(H,74,75)/t28-,29-,32+,33+,34+,35+,36+,37+,41+,42+/m1/s1

InChI Key

OYRXASXUWUKMQN-CUSGSBCMSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.